molecular formula C10H11FO4 B15314129 Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B15314129
M. Wt: 214.19 g/mol
InChI Key: DWEYBZCLGYDVDQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and control of temperature and pressure further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoate.

    Reduction: 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanol.

    Substitution: 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and fluorine groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(3-iodo-4-hydroxyphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11FO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

DWEYBZCLGYDVDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)O

Origin of Product

United States

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